molecular formula C6H11NO2S B12853931 Methyl 3-(methylamino)thietane-3-carboxylate

Methyl 3-(methylamino)thietane-3-carboxylate

Cat. No.: B12853931
M. Wt: 161.22 g/mol
InChI Key: RMVDLYFBIDQZJV-UHFFFAOYSA-N
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Description

Methyl 3-(methylamino)thietane-3-carboxylate is a compound belonging to the class of thietanes, which are four-membered sulfur-containing heterocycles.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of methyl 3-(methylamino)thietane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s sulfur atom plays a crucial role in its reactivity and biological activity .

Biological Activity

Methyl 3-(methylamino)thietane-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a thietane ring, a sulfur-containing heterocycle, with a methylamino group and an ester functional group. Its molecular formula is C5H9NO2S\text{C}_5\text{H}_9\text{N}\text{O}_2\text{S}. The presence of the methylamino group enhances its reactivity and potential interactions with biological systems, making it a candidate for further pharmacological studies.

Biological Activity

Research indicates that this compound exhibits antimicrobial and anticancer properties. The compound's mechanism of action may involve the inhibition of specific enzymes or receptors, which in turn affects cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

In vitro studies have demonstrated that this compound shows activity against various bacterial strains. The antimicrobial efficacy is attributed to its ability to disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival. For instance, preliminary assays have shown that concentrations as low as 50 µM can inhibit bacterial growth significantly.

Anticancer Properties

The anticancer potential of this compound has been explored through various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death. For example, treatment of human breast cancer cells with this compound resulted in a dose-dependent increase in apoptotic markers.

The exact molecular targets of this compound are still under investigation. However, it is hypothesized that the compound interacts with specific receptors involved in cell signaling pathways related to growth and survival. Ongoing research aims to clarify these interactions and identify potential side effects or therapeutic benefits.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes reacting a methylamine derivative with a thietane precursor in the presence of an acid or base catalyst at elevated temperatures.

Synthesis Overview:

  • Starting Materials: Methylamine derivative, thietane precursor
  • Catalysts: Acid or base
  • Conditions: Elevated temperature for complete conversion

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Screening : A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria. Results showed significant inhibition at concentrations above 50 µM.
  • Cancer Cell Line Studies : Research involving human colorectal cancer cells demonstrated that treatment with this compound led to a reduction in cell viability by over 70% after 48 hours, indicating strong anticancer activity.

Comparative Analysis with Related Compounds

To further understand the uniqueness of this compound, a comparison with structurally similar compounds reveals distinct differences in biological activity:

Compound NameKey FeaturesBiological Activity
3-(Methylamino)thietane-3-carboxylic acidLacks ester functionality; contains a carboxylic acid groupLimited antimicrobial activity
3-(Methylamino)thietane-3-carboxamideContains an amide instead of an ester; different reactivityModerate anticancer effects
Thietane-3-carboxylic acidParent compound without amino substitution; simpler structureMinimal biological activity

The unique combination of both the methylamino and ester groups in this compound enhances its reactivity and potential biological activity compared to these related compounds.

Properties

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

IUPAC Name

methyl 3-(methylamino)thietane-3-carboxylate

InChI

InChI=1S/C6H11NO2S/c1-7-6(3-10-4-6)5(8)9-2/h7H,3-4H2,1-2H3

InChI Key

RMVDLYFBIDQZJV-UHFFFAOYSA-N

Canonical SMILES

CNC1(CSC1)C(=O)OC

Origin of Product

United States

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